

2-bromo-N-(2,3-dichlorophenyl)acetamide basic properties

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Compound of Interest

Compound Name:	2-bromo-N-(2,3-dichlorophenyl)acetamide
CAS No.:	349120-91-8
Cat. No.:	B1274865

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Title: **2-Bromo-N-(2,3-dichlorophenyl)acetamide**: A Bifunctional Electrophilic Building Block in Advanced Medicinal Chemistry

Executive Summary

As a Senior Application Scientist overseeing library generation and hit-to-lead optimization, I frequently rely on highly reactive, predictable building blocks to construct diverse chemical spaces. **2-Bromo-N-(2,3-dichlorophenyl)acetamide** (CAS: 349120-91-8) is a premier example of such a scaffold. It acts as a bifunctional linker, combining the rigid, sterically defined environment of a 2,3-dichlorophenyl ring with the potent electrophilicity of an alpha-bromoacetamide group. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and self-validating protocols for its synthesis and downstream application in high-throughput drug discovery.

Physicochemical Profiling & Structural Logic

Before deploying any building block into a high-throughput workflow, we must understand the causality behind its structural design. Why use a bromoacetamide instead of a chloroacetamide

or iodoacetamide? The bromine atom provides the optimal balance: it is a superior leaving group compared to chlorine (accelerating reaction rates), yet it is significantly more stable against light and thermal degradation than iodine.

Furthermore, the 2,3-dichloro substitution on the phenyl ring is not merely cosmetic. The electron-withdrawing nature of the halogens decreases the pKa of the amide N-H, reducing its nucleophilicity and preventing unwanted self-condensation. Sterically, the ortho-chloro group restricts the rotation of the amide bond, locking the molecule into a predictable conformation that is highly advantageous for structure-based drug design.

Table 1: Quantitative Physicochemical Data

Property	Value
Chemical Name	2-bromo-N-(2,3-dichlorophenyl)acetamide
CAS Number	349120-91-8[1]
Molecular Formula	C8H6BrCl2NO[1]
Molecular Weight	282.95 g/mol [1],
SMILES String	BrCC(NC1=CC=CC(Cl)=C1Cl)=O[1]
Typical Purity (Commercial)	≥97%[1]

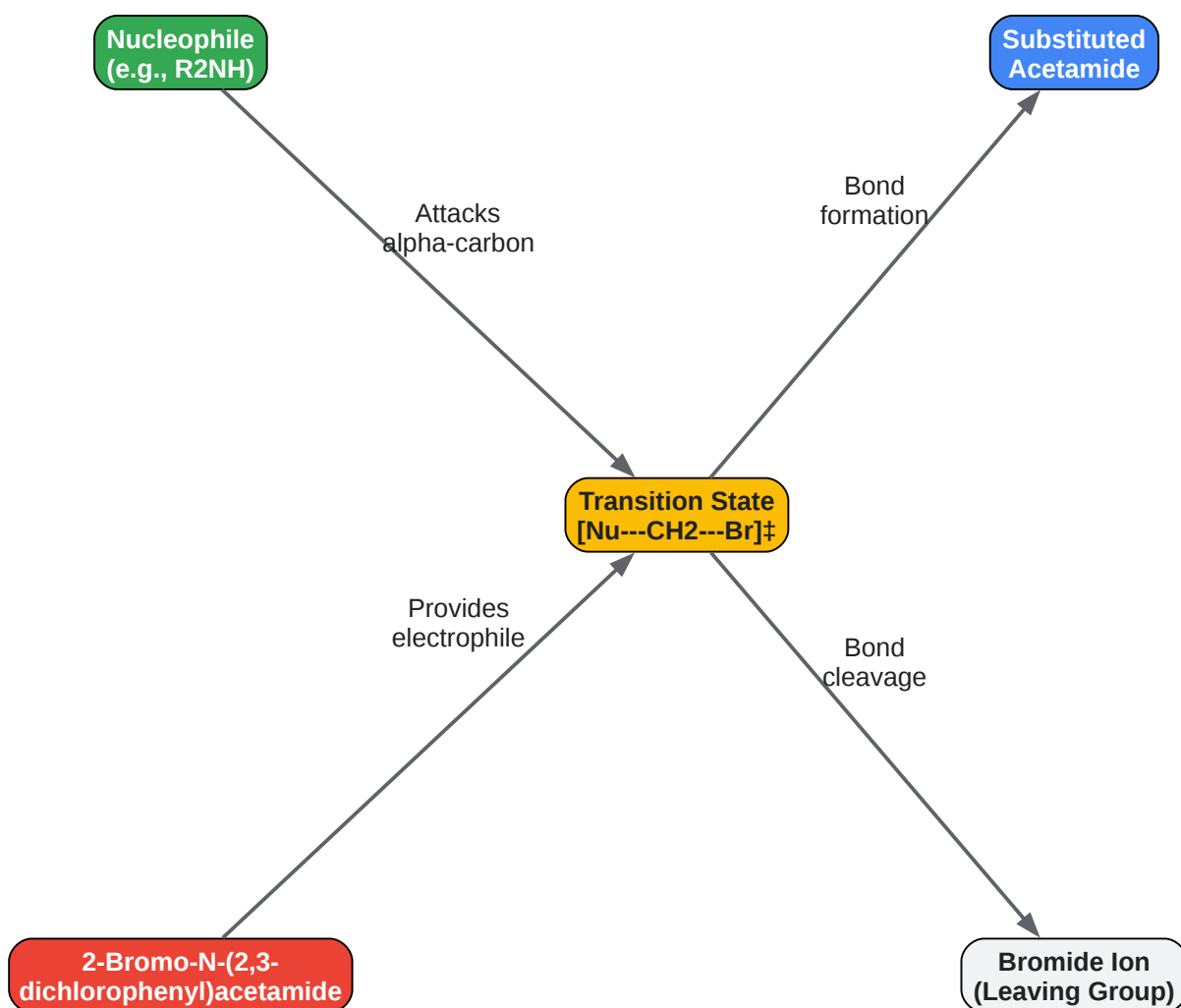
| Storage Conditions | Sealed in dry, 2-8°C[1] |

Mechanistic Reactivity: The Alpha-Bromo Electrophile

The core utility of **2-bromo-N-(2,3-dichlorophenyl)acetamide** lies in its susceptibility to bimolecular nucleophilic substitution (SN2) ([2]). The adjacent carbonyl group plays a dual role: it inductively withdraws electron density from the alpha-carbon (increasing its electrophilicity) and provides orbital overlap that stabilizes the SN2 transition state.

When exposed to nucleophiles such as secondary amines, thiols, or phenols, the SN2 trajectory forces the nucleophile to attack precisely 180° opposite the carbon-bromine bond.

This predictable reactivity makes it an ideal substrate for generating vast libraries of piperazine, morpholine, or thioether derivatives.



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SN2 substitution mechanism of the alpha-bromoacetamide by a generic nucleophile.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation checkpoints. The following procedures detail the synthesis of the core scaffold and its subsequent use in library generation.

Protocol A: Synthesis of 2-Bromo-N-(2,3-dichlorophenyl)acetamide

This protocol utilizes the acylation of 2,3-dichloroaniline with bromoacetyl bromide ([3]).

Causality Check: We utilize Dichloromethane (DCM) as the solvent because it is aprotic and non-nucleophilic, preventing the hydrolysis of the highly reactive bromoacetyl bromide.

Triethylamine (TEA) is chosen as the base to neutralize the HBr byproduct, driving the reaction forward.

Step-by-Step Methodology:

- Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2,3-dichloroaniline (10.0 mmol) in anhydrous DCM (50 mL).
- Base Addition: Add Triethylamine (12.0 mmol, 1.2 eq). Stir the mixture and cool to 0 °C using an ice-water bath.
- Electrophile Addition: Dissolve bromoacetyl bromide (11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via a syringe pump to control the exotherm and prevent di-acylation.
- Incubation: Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 2 hours.
- Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting aniline on a silica TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the aniline spot

($R_f \sim 0.6$) and the appearance of a new, lower R_f spot validates complete conversion. Self-Correction: If the reaction turns deep red/black, oxidation has occurred; abort and verify argon purity.

- Workup: Quench the reaction with saturated aqueous NaHCO_3 (30 mL) to neutralize excess acid. Extract the organic layer, wash with brine (30 mL), dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
- Validation Checkpoint 2 (NMR): Analyze the crude product via $^1\text{H-NMR}$. A sharp singlet integrating to 2 protons around 4.0-4.2 ppm confirms the presence of the intact alpha-bromo CH_2 group.

Protocol B: High-Throughput Nucleophilic Diversification

Once the core scaffold is synthesized, it can be aliquoted into 96-well plates for parallel $\text{S}_{\text{N}}2$ reactions with diverse amines.

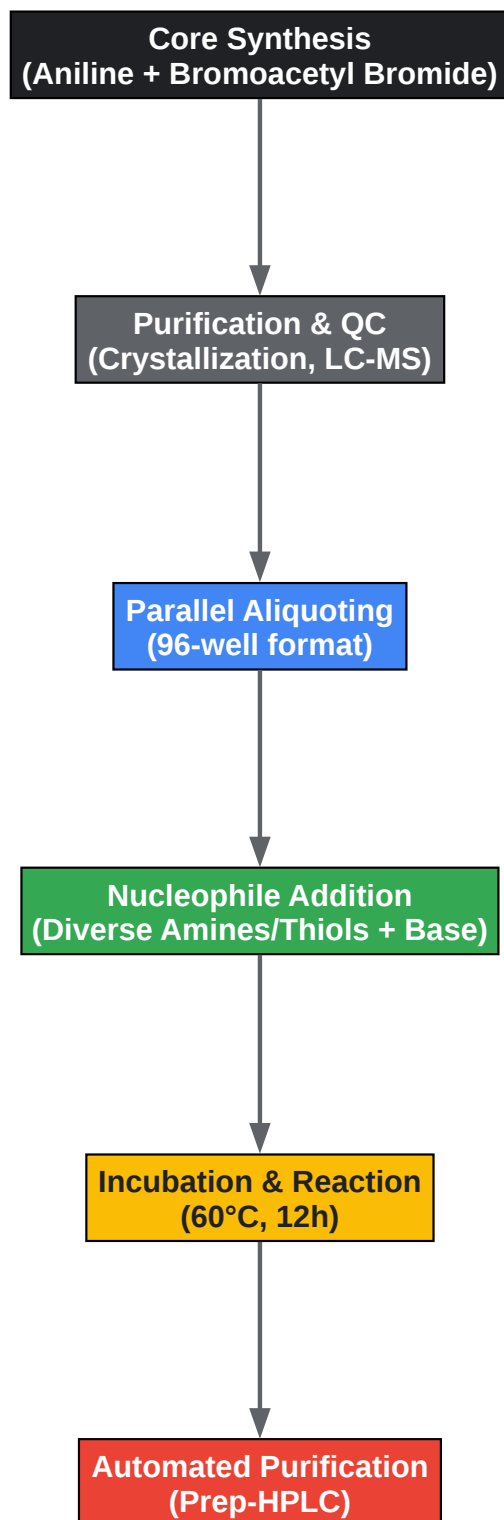
Causality Check: Potassium carbonate (K_2CO_3) is used as the base instead of sodium hydroxide to prevent the base-catalyzed hydrolysis of the amide bond. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature accelerates $\text{S}_{\text{N}}2$ transition state formation.

Step-by-Step Methodology:

- Aliquoting: Dispense **2-bromo-N-(2,3-dichlorophenyl)acetamide** (0.1 mmol) into each well of a 96-well deep-well plate containing 1 mL of anhydrous MeCN.
- Reagent Addition: Add finely powdered K_2CO_3 (0.3 mmol, 3.0 eq) to each well.
- Diversification: Using an automated liquid handler, dispense a unique secondary amine (0.12 mmol, 1.2 eq) into each respective well.
- Reaction: Seal the plate and heat to $60\text{ }^\circ\text{C}$ on a shaker block for 12 hours.
- Validation Checkpoint 3 (LC-MS): Sample $5\text{ }\mu\text{L}$ from a control well. The total disappearance of the $\text{S}_{\text{N}}2$ precursor mass ($m/z \sim 283$) and the appearance of the product mass validates the

block's efficiency.

- Purification: Filter the plate to remove K_2CO_3 salts, evaporate the solvent via a centrifugal evaporator, and submit the plate for automated preparative HPLC.



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High-throughput library generation workflow using the bromoacetamide core.

Conclusion

2-Bromo-N-(2,3-dichlorophenyl)acetamide is far more than a simple chemical catalog entry; it is a meticulously balanced electrophilic engine. By understanding the causality behind its structural features—the steric locking of the dichloro-substitution and the tuned reactivity of the bromoacetamide—scientists can leverage this molecule to rapidly generate robust, high-purity chemical libraries for advanced biological screening.

References

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- National Institutes of Health (NIH). "The Fascinating Chemistry of α -Haloamides." Source: [nih.gov](https://www.nih.gov). URL:[[Link](#)]

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